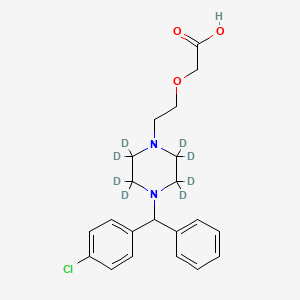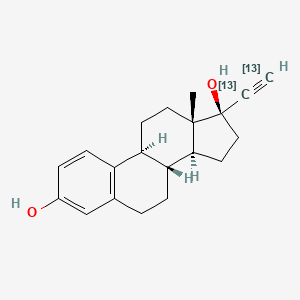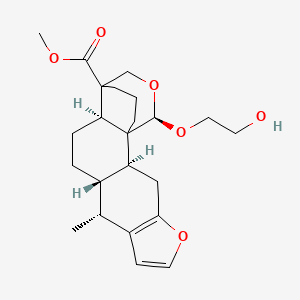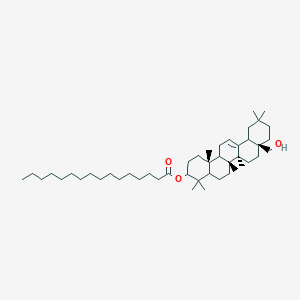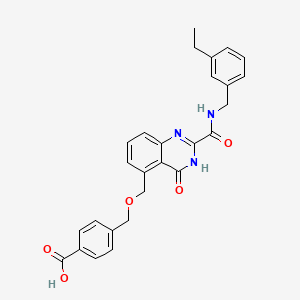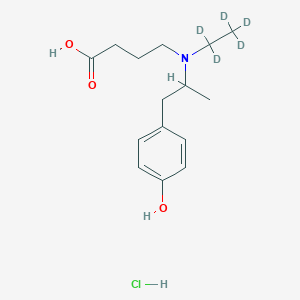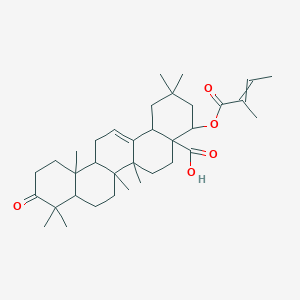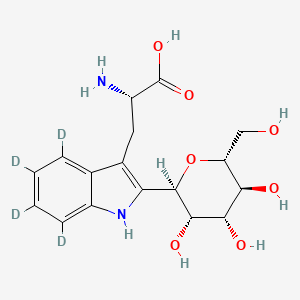
FXIa-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIa-IN-6 is a compound that has emerged as a promising therapeutic target for treating thrombotic diseases. It is a factor XIa inhibitor, which means it plays a role in inhibiting the activity of factor XIa, an enzyme involved in the blood coagulation process . This compound is particularly significant in the context of anticoagulation therapy, as it aims to reduce the risk of thrombotic events without increasing the risk of bleeding .
Preparation Methods
The synthesis of FXIa-IN-6 involves multiple steps of chemical reactions. One of the synthetic routes includes the use of bicyclic isoquinoline and naphthalene fragments . The target compounds with isoquinoline ring are synthesized via 13 steps of chemical reactions . Substituents within the rings are investigated to elucidate the structural determinants governing selective or dual inhibition of FXIa and Plasma Kallikrein . Industrial production methods for this compound are not extensively documented, but the synthesis generally involves complex organic chemistry techniques and precise reaction conditions.
Chemical Reactions Analysis
FXIa-IN-6 undergoes various types of chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include carboxylic acid moieties, steric hindrance, and hydrogen-bond receptor functional groups . The major products formed from these reactions are compounds that exhibit selective inhibition of FXIa over Plasma Kallikrein . The structure-activity relationships (SARs) play a crucial role in determining the selectivity and potency of the compound .
Scientific Research Applications
FXIa-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of factor XIa inhibitors . In biology and medicine, this compound is being investigated for its potential to treat thrombotic diseases such as myocardial infarction, ischemic stroke, deep vein thrombosis, and pulmonary embolism . The compound is also being explored for its ability to extend plasma coagulation time in a dose-dependent manner . In the pharmaceutical industry, this compound is considered a promising lead compound for the development of highly effective FXIa inhibitors .
Mechanism of Action
The mechanism of action of FXIa-IN-6 involves the inhibition of factor XIa, an enzyme that plays a key role in the activation and amplification of the coagulation cascade via the intrinsic pathway . By inhibiting factor XIa, this compound reduces the generation of thrombin, which in turn decreases the formation of fibrin, the structural backbone of a thrombus or blood clot . This inhibition helps in preventing thrombotic events without significantly impairing hemostasis .
Comparison with Similar Compounds
FXIa-IN-6 is compared with other similar compounds such as asundexian and other factor XIa inhibitors . The uniqueness of this compound lies in its selective inhibition of FXIa over Plasma Kallikrein, which is achieved through the structural determinants within its bicyclic isoquinoline and naphthalene rings . Similar compounds include other FXIa inhibitors that have been designed with different structural motifs to achieve selective inhibition . The comparison highlights the potential of this compound as a lead compound for developing effective anticoagulants with reduced bleeding risk .
Properties
Molecular Formula |
C31H29ClF2N4O4 |
|---|---|
Molecular Weight |
595.0 g/mol |
IUPAC Name |
methyl N-[(10R,14S)-14-[4-(3-chloro-2,6-difluorophenyl)-6-oxo-2,3-dihydropyridin-1-yl]-10-methyl-9-oxo-8,16-diazatricyclo[13.3.1.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-5-yl]carbamate |
InChI |
InChI=1S/C31H29ClF2N4O4/c1-17-4-3-5-26(38-13-11-19(15-27(38)39)28-23(33)9-8-22(32)29(28)34)25-14-18(10-12-35-25)21-7-6-20(36-31(41)42-2)16-24(21)37-30(17)40/h6-10,12,14-17,26H,3-5,11,13H2,1-2H3,(H,36,41)(H,37,40)/t17-,26+/m1/s1 |
InChI Key |
AXXYATYQRMPQSN-QUGAMOGWSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |
Canonical SMILES |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)
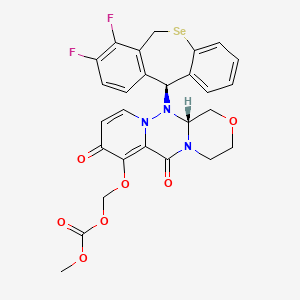
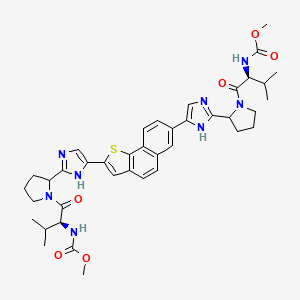

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
